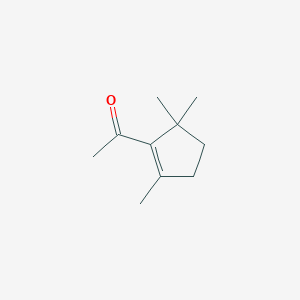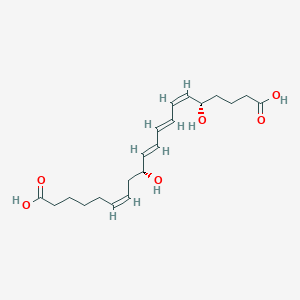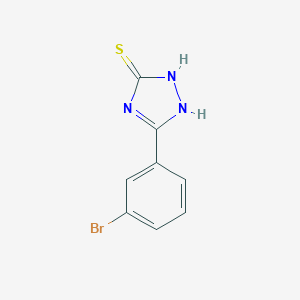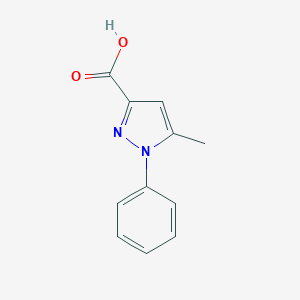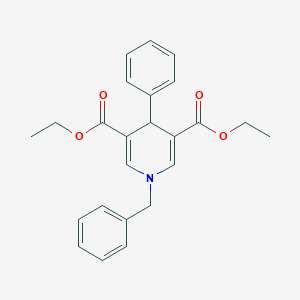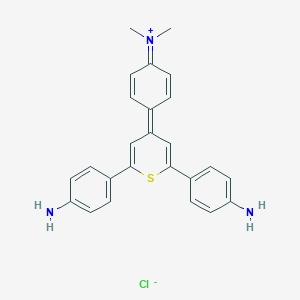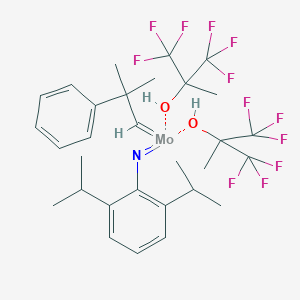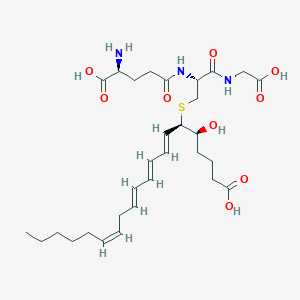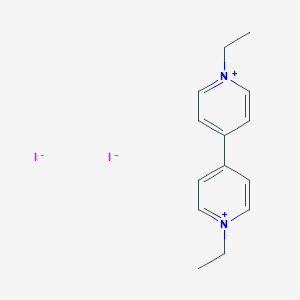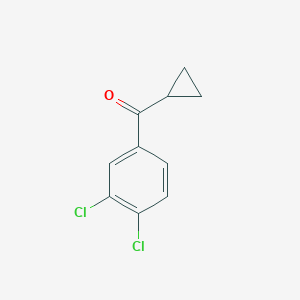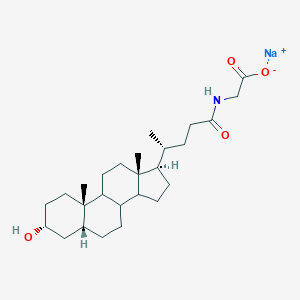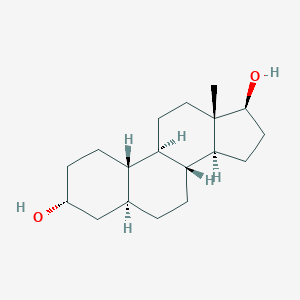
5alpha-Estrane-3alpha,17beta-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Estrane-3alpha,17beta-diol, also known as 3α-Adiol, is a naturally occurring steroid hormone that is produced in the human body. It is a metabolite of testosterone and dihydrotestosterone (DHT) and has been shown to have a variety of physiological effects.
Mécanisme D'action
5alpha-Estrane-3alpha,17beta-diol exerts its effects through binding to specific receptors in the body. It has been shown to bind to the androgen receptor, estrogen receptor, and progesterone receptor. The exact mechanism of action is not fully understood, but it is thought to involve the regulation of gene expression.
Effets Biochimiques Et Physiologiques
5alpha-Estrane-3alpha,17beta-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to have anti-proliferative effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5alpha-Estrane-3alpha,17beta-diol in lab experiments is that it is a naturally occurring hormone in the body, which may make it more physiologically relevant than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several areas of future research that could be explored with regards to 5alpha-Estrane-3alpha,17beta-diol. One area is the potential use of this hormone in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosage and delivery method for this application. Another area of future research is the potential use of this hormone in the treatment of cancer. Additional studies are needed to determine the mechanism of action and optimal dosage for this application. Finally, more research is needed to fully understand the physiological effects of 5alpha-Estrane-3alpha,17beta-diol and its potential applications in other areas of medicine.
Méthodes De Synthèse
5alpha-Estrane-3alpha,17beta-diol can be synthesized from testosterone or DHT through a series of enzymatic reactions. The first step involves the conversion of testosterone or DHT to 5alpha-androstane-3,17-dione by 5alpha-reductase. This intermediate is then converted to 5alpha-androstane-3alpha,17beta-diol by 3alpha-hydroxysteroid dehydrogenase. The synthesis of 5alpha-Estrane-3alpha,17beta-diol can also be achieved through chemical synthesis.
Applications De Recherche Scientifique
5alpha-Estrane-3alpha,17beta-diol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Propriétés
Numéro CAS |
10002-95-6 |
|---|---|
Nom du produit |
5alpha-Estrane-3alpha,17beta-diol |
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17-,18-/m0/s1 |
Clé InChI |
QNKATSBSLLYTMH-ZOBJDFHLSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
SMILES canonique |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Synonymes |
19-Nor-5α-androstane-3α,17β-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






